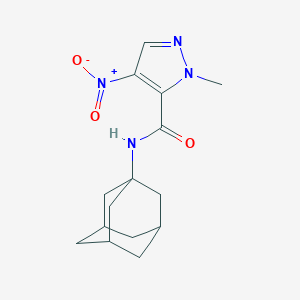
N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a pyrazole ring substituted with a nitro group and a carboxamide group, along with an adamantyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with various reagents to introduce the pyrazole ring and the nitro group. The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the adamantyl moiety .
科学的研究の応用
Chemistry: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group imparts lipophilicity, which can enhance the compound’s ability to cross cell membranes .
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
作用機序
The mechanism of action of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
類似化合物との比較
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Comparison: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group and the pyrazole ring. These structural features differentiate it from other adamantane derivatives, such as APICA and APINACA, which contain indole or indazole rings instead of pyrazole. The presence of the nitro group also imparts distinct chemical reactivity and biological activity to the compound .
特性
分子式 |
C15H20N4O3 |
|---|---|
分子量 |
304.34g/mol |
IUPAC名 |
N-(1-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c1-18-13(12(8-16-18)19(21)22)14(20)17-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,20) |
InChIキー |
KWIKSIMHVGDBQU-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















